molecular formula C10H20N2O B13322217 3-Amino-3-(2-methylcyclohexyl)propanamide

3-Amino-3-(2-methylcyclohexyl)propanamide

Cat. No.: B13322217
M. Wt: 184.28 g/mol
InChI Key: WIKVPSMLKFTOLP-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylcyclohexyl)propanamide: is an organic compound with the molecular formula C10H20N2O It is characterized by the presence of an amino group, a cyclohexyl ring with a methyl substituent, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-methylcyclohexyl)propanamide typically involves the reaction of 2-methylcyclohexanone with an appropriate amine source under controlled conditions. One common method involves the reductive amination of 2-methylcyclohexanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-3-(2-methylcyclohexyl)propanamide can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: 3-Amino-3-(2-methylcyclohexyl)propanamide is used as a building block in organic synthesis

Biology: In biological research, this compound may be used as a ligand or a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine: The compound’s structural features make it a candidate for drug development. It may be explored for its potential as an inhibitor or activator of specific enzymes or receptors, contributing to the development of new medications.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylcyclohexyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amino group can form hydrogen bonds, while the cyclohexyl ring provides hydrophobic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    3-Amino-3-(2-methylphenyl)propanamide: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

    3-Amino-3-(2-methylbutyl)propanamide: Similar structure but with a butyl group instead of a cyclohexyl ring.

    3-Amino-3-(2-methylcyclopentyl)propanamide: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.

Uniqueness: 3-Amino-3-(2-methylcyclohexyl)propanamide is unique due to its cyclohexyl ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-amino-3-(2-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)

InChI Key

WIKVPSMLKFTOLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(CC(=O)N)N

Origin of Product

United States

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